molecular formula C7H13NO4Si B12536985 (2-Isocyanatocyclopropyl)(trimethoxy)silane CAS No. 684278-10-2

(2-Isocyanatocyclopropyl)(trimethoxy)silane

Cat. No.: B12536985
CAS No.: 684278-10-2
M. Wt: 203.27 g/mol
InChI Key: WISUFECKDDXXQF-UHFFFAOYSA-N
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Description

(2-Isocyanatocyclopropyl)(trimethoxy)silane is an organosilicon compound characterized by the presence of an isocyanate group attached to a cyclopropyl ring and three methoxy groups attached to a silicon atom.

Preparation Methods

The synthesis of (2-Isocyanatocyclopropyl)(trimethoxy)silane typically involves the reaction of cyclopropylamine with trimethoxysilane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

(2-Isocyanatocyclopropyl)(trimethoxy)silane undergoes several types of chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

    Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.

    Polymerization: The compound can participate in polymerization reactions to form cross-linked polymer networks.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are siloxane polymers, urea derivatives, and carbamates .

Scientific Research Applications

(2-Isocyanatocyclopropyl)(trimethoxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isocyanatocyclopropyl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. The isocyanate group can react with nucleophiles to form stable urea or carbamate linkages. These reactions enable the compound to modify surfaces, enhance adhesion, and form cross-linked polymer networks .

Comparison with Similar Compounds

(2-Isocyanatocyclopropyl)(trimethoxy)silane can be compared with other silane compounds such as:

Properties

CAS No.

684278-10-2

Molecular Formula

C7H13NO4Si

Molecular Weight

203.27 g/mol

IUPAC Name

(2-isocyanatocyclopropyl)-trimethoxysilane

InChI

InChI=1S/C7H13NO4Si/c1-10-13(11-2,12-3)7-4-6(7)8-5-9/h6-7H,4H2,1-3H3

InChI Key

WISUFECKDDXXQF-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1CC1N=C=O)(OC)OC

Origin of Product

United States

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